Cycloprop(E)indene-1a,2(1H)-dimethanol, 3a,4,5,6,6a,6b-hexahydro-5,5,6b-trimethyl-, (1aS,3aS,6aS,6bR)-
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Overview
Description
Isovellerdiol is a chemical compound with the molecular formula C15H24O2 and a molar mass of 236.35 g/mol . It is a primary alcohol and is known by its IUPAC name [(1aR,3aR,6aR,6bS)-1a-(hydroxymethyl)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]inden-2-yl]methanol . This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an indene system.
Preparation Methods
The synthesis of Isovellerdiol involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound followed by reduction and hydroxylation reactions to introduce the hydroxyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Isovellerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isovellerdiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of Isovellerdiol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Isovellerdiol can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups.
Properties
CAS No. |
37841-93-3 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(1aS,3aS,6aS,6bR)-1a-(hydroxymethyl)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]inden-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,10,12,16-17H,5-9H2,1-3H3/t10-,12+,14-,15-/m1/s1 |
InChI Key |
PXOZBWDPKXNHFQ-DZGBDDFRSA-N |
Isomeric SMILES |
C[C@]12C[C@]1(C(=C[C@H]3[C@@H]2CC(C3)(C)C)CO)CO |
Canonical SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C)CO)CO)C |
Origin of Product |
United States |
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